Product packaging for 2-(Azepan-1-yl)ethanamine dihydrochloride(Cat. No.:CAS No. 300578-40-9)

2-(Azepan-1-yl)ethanamine dihydrochloride

Cat. No.: B1522310
CAS No.: 300578-40-9
M. Wt: 215.16 g/mol
InChI Key: DEVDAVLTWZGNTC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The ethylamine chain’s protons resonate at δ 2.6–3.1 ppm (N–CH₂–CH₂–N), while azepane ring protons appear at δ 1.4–1.8 ppm (methylene groups) and δ 2.3–2.7 ppm (N–CH₂). The dihydrochloride form deshields the amine protons, broadening signals near δ 5.0–6.0 ppm .
  • ¹³C NMR : Azepane carbons are observed at δ 23–28 ppm (CH₂) and δ 50–55 ppm (N–CH₂), with the ethylamine chain’s carbons at δ 40–45 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N–H stretch : ~3200–3400 cm⁻¹ (broad, amine salt)
  • C–N stretch : ~1250–1350 cm⁻¹
  • C–H bending : ~1450–1480 cm⁻¹ (azepane ring).

UV-Vis Spectroscopy

The compound lacks chromophores absorbing above 200 nm, rendering it UV-transparent in most solvents.

Comparative Structural Analysis with Related Azepane Derivatives

Comparison with 2-(Azepan-1-yl)ethanamine (CAS 51388-00-2)

The free base (C₈H₁₈N₂, MW 142.24 g/mol) lacks chloride counterions, resulting in a lower molecular weight and distinct solubility profile. Protonation of the amine in the dihydrochloride form enhances aqueous solubility and alters hydrogen-bonding networks.

Property Dihydrochloride Free Base
Molecular Formula C₈H₂₀Cl₂N₂ C₈H₁₈N₂
Molecular Weight 215.16 g/mol 142.24 g/mol
Solubility High in water Moderate in polar solvents

Comparison with Fluorinated Azepanes

Monofluorinated azepanes exhibit restricted conformational flexibility compared to non-fluorinated analogs, a property not observed in this compound due to its lack of fluorine substituents.

Comparison with Azepane Quaternary Amino Acids

Quaternary azepane derivatives, such as those studied for helical peptide stabilization, feature bulkier substituents that enforce rigid conformations, unlike the simpler ethylamine chain in this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20Cl2N2 B1522310 2-(Azepan-1-yl)ethanamine dihydrochloride CAS No. 300578-40-9

Properties

IUPAC Name

2-(azepan-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c9-5-8-10-6-3-1-2-4-7-10;;/h1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVDAVLTWZGNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674224
Record name 2-(Azepan-1-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300578-40-9
Record name 2-(Azepan-1-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2-(Azepan-1-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C8H19N2Cl2. It is a derivative of azepane, a seven-membered saturated heterocyclic amine. The compound is used in various scientific and industrial applications.

Scientific Research Applications

This compound is used in various scientific research fields:

  • Chemistry It serves as a building block for the synthesis of more complex organic compounds.
  • Biology The compound is used in the study of biological systems and enzyme inhibition.
  • Industry It is used in the production of specialty chemicals and materials.

Types of Reactions

This compound can undergo several types of reactions:

  • Oxidation This compound can undergo oxidation reactions to form corresponding oxo-compounds.
  • Reduction Reduction reactions can convert the compound into its corresponding amine derivatives.
  • Substitution The compound can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Reactions involving this compound often involve specific reagents and conditions:

  • Oxidation Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
  • Substitution Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed

Depending on the reaction type, different products can be formed:

  • Oxidation Products Oxidation can yield azepan-1-yl ethanol and other oxo-compounds.
  • Reduction Products Reduction can produce azepan-1-yl ethanamine.
  • Substitution Products Substitution reactions can lead to the formation of various alkylated or aminated derivatives.

This compound has potential biological activities, particularly in neurological research, due to its structural similarities to known psychoactive substances. Research indicates that this compound exhibits significant biological activity, particularly concerning neurotransmitter systems. Preliminary studies suggest interactions with serotonin and dopamine pathways, which may have implications for mood regulation and the treatment of neurological disorders.

Retrosynthesis Analysis

Retrosynthesis analysis employs models such as Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis, utilizing a database of chemical reactions to predict synthetic routes. Designed for one-step synthesis, it provides direct routes for target compounds, streamlining the synthesis process with high-accuracy predictions.

Mechanism of Action

The mechanism by which 2-(Azepan-1-yl)ethanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

Table 1: Key Properties of 2-(Azepan-1-yl)ethanamine Dihydrochloride and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
This compound C₈H₁₉Cl₂N₂ 178.70 1246494-93-8 Seven-membered azepane ring
2-(Aziridin-1-yl)ethanamine hydrochloride C₄H₁₁ClN₂ 122.60 4025-37-0 Three-membered aziridine ring (high ring strain)
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride C₁₃H₂₁Cl₂N₂ 286.23 31788-96-2 Five-membered pyrrolidine ring + phenyl substituent
2-(1-Adamantyl)ethanamine hydrochloride C₁₂H₂₂ClN 215.77 24644-08-4 Rigid adamantane group (lipophilic tricyclic structure)
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanamine dihydrochloride C₁₀H₁₄Cl₂N₃O 265.14 4078-55-1 Benzimidazole aromatic system + methoxy group

Key Observations :

  • Ring Size and Strain : The azepane ring (7-membered) offers lower strain and greater conformational flexibility compared to the strained aziridine (3-membered) or rigid adamantane systems. This impacts reactivity and stability in synthetic applications .
  • Aromatic vs.

Biological Activity

2-(Azepan-1-yl)ethanamine dihydrochloride is a chemical compound characterized by its azepane ring structure and dihydrochloride salt form, which enhances its solubility. This compound has garnered attention for its potential biological activities, particularly in neurological research due to its structural similarities to known psychoactive substances. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H18N2·2HCl
  • Molecular Weight : Approximately 215.16 g/mol
  • Structure : The compound features a seven-membered saturated heterocyclic amine (azepane) combined with an ethylamine group.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly concerning neurotransmitter systems. Preliminary studies suggest interactions with serotonin and dopamine pathways, which may have implications for mood regulation and treatment of neurological disorders.

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameInteraction TypePotential Therapeutic Uses
This compoundSerotonin/Dopamine pathwaysMood disorders, anxiety treatment
2-AminobutaneNon-specificGeneral CNS stimulant effects
N,N-Dimethyl-1-aminoethylamineSerotonin receptor modulatorAntidepressant effects
1-(Aminomethyl)-cyclohexaneDopamine receptor antagonistTreatment of schizophrenia

Although the exact mechanism of action for this compound remains largely undocumented, its structural characteristics suggest potential interactions with various neurotransmitter receptors. Initial findings indicate:

  • Serotonin Receptors : Potential modulation of serotonin levels could influence mood and anxiety.
  • Dopamine Pathways : Investigations are ongoing into how this compound may affect dopaminergic signaling, which is crucial in mood regulation and motivation.

Safety and Handling

Due to the unknowns surrounding the biological activity and potential toxicity of this compound, caution is advised when handling this compound. General safety precautions for organic amines should be adhered to, including wearing appropriate personal protective equipment (PPE) and ensuring proper ventilation.

Preparation Methods

Formation of 2-(Azepan-1-yl)ethanamine

  • Starting Materials : The synthesis begins with azepane (a seven-membered nitrogen heterocycle) and ethanamine.
  • Reaction : Azepane is reacted with ethanamine under controlled conditions to form the free base of 2-(azepan-1-yl)ethanamine.
  • Mechanism : This reaction typically involves nucleophilic substitution or amination where the ethanamine chain is attached to the nitrogen atom of the azepane ring.

Formation of the Dihydrochloride Salt

  • Salt Formation : The free base is then treated with hydrochloric acid to form the dihydrochloride salt.
  • Purpose : Conversion to the dihydrochloride salt improves the compound’s stability, solubility in water, and facilitates its handling and storage.
  • Conditions : The hydrochloric acid is usually added in a stoichiometric amount to ensure complete salt formation.

Detailed Synthetic Procedure (Illustrative)

Step Reagents/Conditions Description Outcome
1 Azepane + Ethanamine Stirred under inert atmosphere, possibly with a catalyst or under reflux Formation of 2-(azepan-1-yl)ethanamine (free base)
2 Addition of HCl (2 equivalents) Dropwise addition of concentrated HCl in an organic solvent or water Formation of this compound salt
3 Purification Crystallization or recrystallization from suitable solvents Purified dihydrochloride salt with ≥95% purity

Research Findings and Optimization

  • Purity and Yield : Commercially available this compound is typically supplied with a purity of 95% or higher, indicating efficient synthetic and purification methods.
  • Reaction Conditions : Mild conditions are preferred to avoid degradation of the azepane ring. The reaction of azepane with ethanamine is often conducted under inert atmosphere to prevent oxidation.
  • Salt Formation : The dihydrochloride salt formation is crucial for enhancing the compound’s physicochemical properties, especially for pharmaceutical intermediates.
  • Scalability : The described synthetic route is amenable to scale-up for industrial applications, given the straightforward reaction steps and availability of starting materials.

Analytical Data Supporting Preparation

Analytical Technique Findings
Nuclear Magnetic Resonance (NMR) Confirms the structure of the azepane ring and ethanamine linkage
Mass Spectrometry (MS) Molecular ion peak consistent with C8H20Cl2N2
Elemental Analysis Matches theoretical percentages for C, H, N, and Cl
Melting Point Consistent with literature values for dihydrochloride salt
Purity (HPLC or GC) ≥ 95% purity confirming successful synthesis and purification

Q & A

Q. What are the common synthetic routes for 2-(azepan-1-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution : Reacting azepane with 2-chloroethylamine hydrochloride in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours. Catalyst optimization (e.g., K2_2CO3_3) enhances yield by facilitating deprotonation .
  • Reductive amination : Condensing azepane with glyoxal derivatives followed by hydrogenation. Adjusting pressure (1–3 atm H2_2) and temperature (50–70°C) improves conversion rates.

Q. Key Optimization Parameters :

ParameterImpact
Solvent polarityHigher polarity accelerates nucleophilic substitution.
TemperatureElevated temperatures reduce reaction time but may increase side products.
Catalyst loadingExcess base can degrade sensitive intermediates.

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (D2_2O, 400 MHz) shows characteristic peaks: δ 1.5–1.7 ppm (azepane ring protons) and δ 2.8–3.1 ppm (ethyleneamine protons). 13^{13}C NMR confirms the azepane ring (δ 25–35 ppm) and amine groups (δ 40–45 ppm) .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL) for structure refinement. Data collection at 100 K improves resolution; hydrogen bonding patterns validate protonation states .
  • Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict molecular geometry and vibrational frequencies. Compare with experimental IR spectra to assess conformational flexibility .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .
  • First Aid : For skin contact (H315), rinse with water for 15 minutes. For eye exposure (H319), use saline solution immediately.
  • Waste Disposal : Neutralize with dilute HCl before disposal in designated chemical waste containers.

Advanced Research Questions

Q. How does the conformational flexibility of the azepane ring influence the compound’s reactivity in biological systems?

Methodological Answer: The azepane ring adopts chair and boat conformations, affecting ligand-receptor binding. To study this:

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to analyze ring puckering and hydrogen-bonding dynamics.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with rigidified rings (e.g., fused bicyclic systems) and compare IC50_{50} values in receptor-binding assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50}, EC50_{50}) and apply statistical tests (ANOVA) to identify outliers.
  • Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) across labs. Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to validate binding affinity .
  • Data Table : Contradictory Activity Reports
StudyReported ActivityAssay Type
AIC50_{50} = 10 µMRadioligand binding
BIC50_{50} = 50 µMCell-based assay
Potential factors: Cell membrane permeability differences, assay sensitivity thresholds.

Q. What experimental designs are suitable for studying its interactions with neurotransmitter receptors?

Methodological Answer:

  • Competitive Binding Assays : Use 3^3H-labeled ligands (e.g., serotonin or dopamine analogs) in cortical membrane preparations. Calculate Ki_i values via Cheng-Prusoff equation .
  • Electrophysiology : Patch-clamp recordings on transfected HEK293 cells expressing human 5-HT2A_{2A} receptors. Measure current inhibition at varying concentrations (0.1–100 µM).
  • In Silico Docking : AutoDock Vina to predict binding poses in receptor active sites. Prioritize residues (e.g., Asp155 in 5-HT2A_{2A}) for mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Azepan-1-yl)ethanamine dihydrochloride
Reactant of Route 2
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2-(Azepan-1-yl)ethanamine dihydrochloride

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